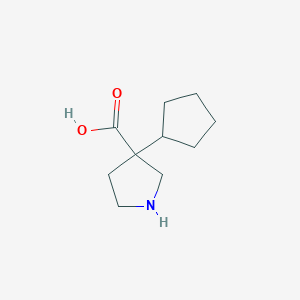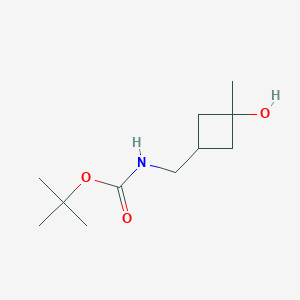
Potassium trifluoro(4-propanoylphenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-propanoylphenyl)boranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a propanoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-propanoylphenyl)boranuide typically involves the reaction of 4-propanoylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-propanoylphenylboronic acid+KF+HBF4→Potassium trifluoro(4-propanoylphenyl)boranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-propanoylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boronates or boranes.
Applications De Recherche Scientifique
Potassium trifluoro(4-propanoylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-propanoylphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in cross-coupling reactions, where it forms a bond with an electrophilic partner, typically an aryl or alkyl halide. The reaction proceeds through a palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-propanoylphenyl)boranuide is unique due to the presence of the propanoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Propriétés
Formule moléculaire |
C9H9BF3KO |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-propanoylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 |
Clé InChI |
FEVJFCMZDPUTJM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)C(=O)CC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)

![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
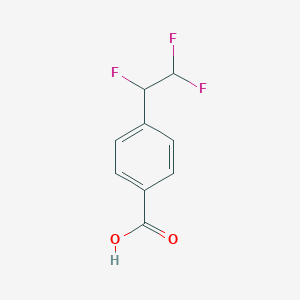
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

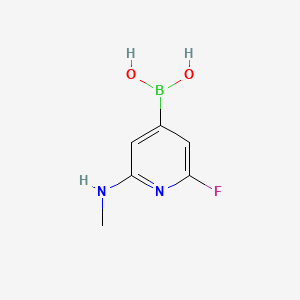
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
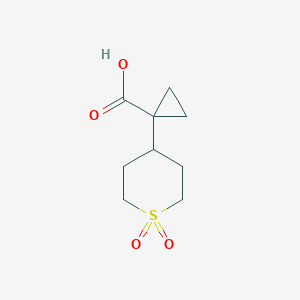
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
